molecular formula C6H9BrN2O B1290734 4-bromo-1-(2-methoxyethyl)-1H-pyrazole CAS No. 847818-49-9

4-bromo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No. B1290734
M. Wt: 205.05 g/mol
InChI Key: SJIMZWZHTDHXRI-UHFFFAOYSA-N
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Description

The compound "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including potential antitumor agents and materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve multicomponent reactions, as seen in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another method includes the Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions to produce hetero annulated carbazoles . The synthesis of the title compound "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" could potentially involve similar strategies, such as the treatment of related pyrazole compounds with methylation agents .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds have been calculated using density functional theory (DFT) and compared with experimental data . These studies provide insights into the electronic structure and conformational stability of pyrazole derivatives, which are essential for understanding their reactivity and physical properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, substitution, and cycloaddition reactions. For example, brominated trihalomethylenones have been used as precursors to synthesize a range of substituted pyrazoles . The reactivity of the bromo and methoxy groups in "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" suggests that it could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo and methoxy groups can affect these properties. For example, the crystal packing and intermolecular hydrogen bonds in a pyrazole derivative have been analyzed, which contribute to the compound's stability and solid-state properties . The nonlinear optical properties of pyrazole derivatives are also of interest, as small energy gaps between frontier molecular orbitals can lead to such activity .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field: Organic Chemistry
    • Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Method: The process utilizes a radical approach .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

    • Field: Medicinal Chemistry
    • Application: This study focuses on the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds .
    • Method: The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
    • Results: The compounds were revealed as potent compounds among the tested strains .
  • Synthesis of 6-Bromo-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

    • Field: Organic Synthesis
    • Application: This compound was synthesized starting from commercially available 4-bromo-1,8-naphthalic anhydride .
    • Method: The reaction mixture was protected from light, heated at 85 °C, and refluxed for 15 h .
    • Results: The target compound was successfully synthesized .
  • 4-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
    • Field: Organic Chemistry
    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: The specific results or outcomes obtained are not provided .
  • 4-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one

    • Field: Organic Chemistry
    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: The specific results or outcomes obtained are not provided .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field: Organic Chemistry
    • Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Method: The process utilizes a radical approach .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Safety And Hazards

4-bromo-1-(2-methoxyethyl)-1H-pyrazole is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety data sheets should be consulted for detailed safety and hazard information .

Future Directions

4-bromo-1-(2-methoxyethyl)-1H-pyrazole is a compound with growing scientific interest. Its future directions are likely to be influenced by the results of ongoing research and development efforts .

properties

IUPAC Name

4-bromo-1-(2-methoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIMZWZHTDHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281813
Record name 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-methoxyethyl)-1H-pyrazole

CAS RN

847818-49-9
Record name 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Ivachtchenko, DV Kravchenko… - Journal of …, 2004 - Wiley Online Library
Starting from 1H‐pyrazol, a wide number of 1‐alkyl‐1H‐pyrazol‐4‐yl and 1‐alkyl‐1H‐pyrazol‐5‐ylboronic acids and their pinacol esters were synthesized and characterized. The key …
Number of citations: 39 onlinelibrary.wiley.com

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